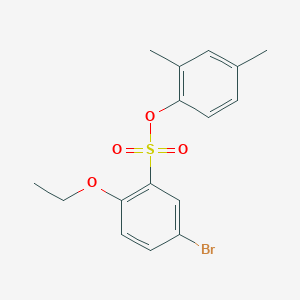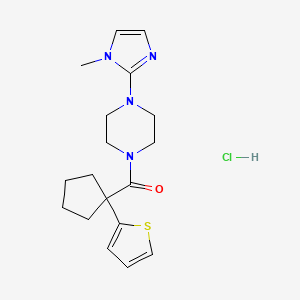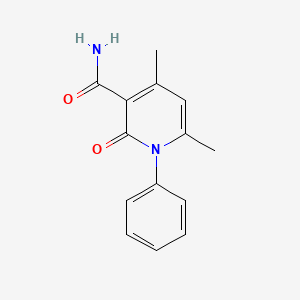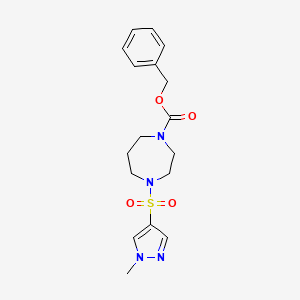
2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for 2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate are not available, it’s likely that it could be synthesized through electrophilic aromatic substitution, a common method for synthesizing benzene derivatives . This involves the attack of an electrophile on the pi bond of the benzene ring, forming an arenium ion, which then loses a proton to reform aromaticity .Applications De Recherche Scientifique
Sulfonation and Derivatization
2,4-Dimethylphenyl 5-bromo-2-ethoxybenzene-1-sulfonate plays a significant role in the field of organic chemistry, particularly in the sulfonation and derivatization of aromatic compounds. Research highlights how sulfonation reactions are essential for introducing sulfonic acid groups into aromatic rings, thereby increasing their solubility and reactivity. For instance, the study of phenyl hydrogen sulfates in the sulfonation of phenols demonstrates the intermediacy and transformation of sulfonate groups under various conditions, contributing to a deeper understanding of reaction mechanisms and product distributions in sulfonation processes (Wit, Woldhuis, & Cerfontain, 2010).
Sulfation Product Distribution
Investigations into the sulfation and sulfonation of methyl ethers and dimethoxyphenyl methanesulfonates reveal the impact of initial sulfation on the product distribution of sulfonation reactions. These findings are crucial for optimizing reaction conditions and understanding the selective production of sulfonic acids in synthetic chemistry, particularly in designing compounds with specific functional group orientations for industrial and pharmaceutical applications (Cerfontain, Ansink, Coenjaarts, Graaf, & Koeberg-Telder, 2010).
Polymerization and Material Science
The compound is also pivotal in material science, especially in the synthesis of polymeric materials. For example, the phase transfer catalyzed polymerization of bromophenols in the presence of various catalysts to create polyphenylene oxide derivatives showcases the application of such sulfonates in developing new materials with potential applications in filtration, coatings, and as precursors for advanced polymer synthesis (Percec & Wang, 1990).
Environmental and Green Chemistry
The synthesis and application of sulfonated aromatic compounds extend to environmental chemistry, where such compounds are used in the development of novel adsorption materials for water treatment. This includes the removal of organic pollutants from water, showcasing the role of sulfonate esters in creating more efficient and environmentally friendly adsorbents (Zhou et al., 2018).
Propriétés
IUPAC Name |
(2,4-dimethylphenyl) 5-bromo-2-ethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO4S/c1-4-20-15-8-6-13(17)10-16(15)22(18,19)21-14-7-5-11(2)9-12(14)3/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCKYYJVQDDBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776181.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide](/img/structure/B2776183.png)



![3-((4-methyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2776193.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[methyl(phenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2776196.png)

![tert-butyl 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2776199.png)